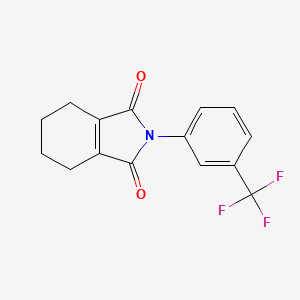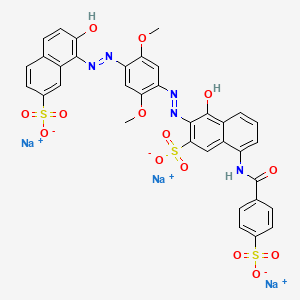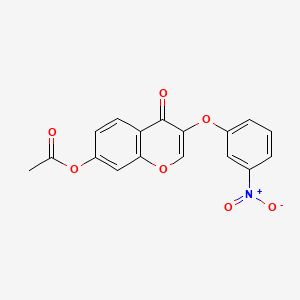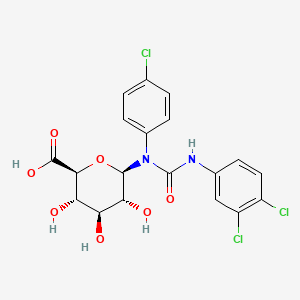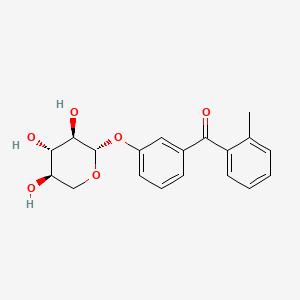
2-Methyl-4-dodecylbenzyltrimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-dodecylbenzyltrimethylammonium is a quaternary ammonium compound with the molecular formula C₂₃H₄₂N. It is known for its surfactant properties and is commonly used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-dodecylbenzyltrimethylammonium typically involves the alkylation of 2-methyl-4-dodecylbenzylamine with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-dodecylbenzyltrimethylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-Methyl-4-dodecylbenzyltrimethylammonium is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis and membrane protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-dodecylbenzyltrimethylammonium involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Dodecyltrimethylammonium chloride: Commonly used in industrial applications as a surfactant.
Uniqueness
2-Methyl-4-dodecylbenzyltrimethylammonium is unique due to its specific alkyl chain length and methyl substitution, which confer distinct surfactant properties and enhance its effectiveness in various applications.
Propriétés
Numéro CAS |
1187787-57-0 |
|---|---|
Formule moléculaire |
C23H42N+ |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
(4-dodecyl-2-methylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C23H42N/c1-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23(21(2)19-22)20-24(3,4)5/h17-19H,6-16,20H2,1-5H3/q+1 |
Clé InChI |
XIIJNYFARQEMEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C=C1)C[N+](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


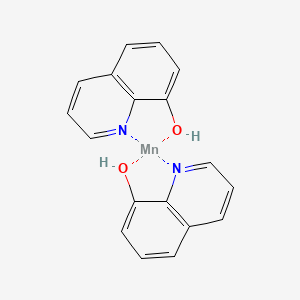
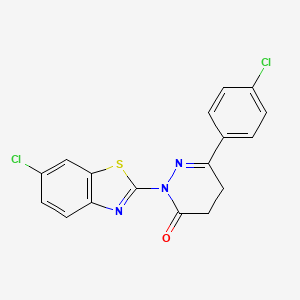

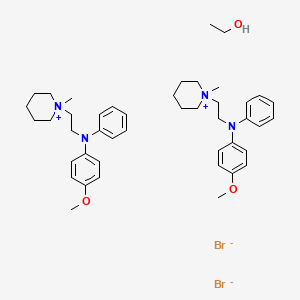
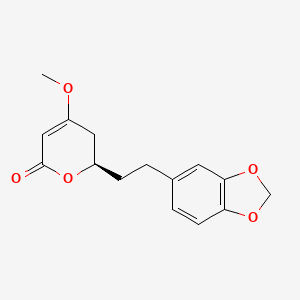
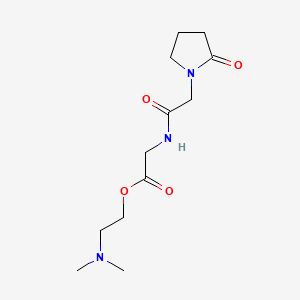
![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
